molecular formula C13H17NO4S B7386673 N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide

N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B7386673
M. Wt: 283.35 g/mol
InChI Key: DJOGTIPUENJIAE-UHFFFAOYSA-N
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Description

N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a but-2-ynyl group, two methoxy groups, and a methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-5-6-10-14(2)19(15,16)12-9-7-8-11(17-3)13(12)18-4/h7-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGTIPUENJIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(C)S(=O)(=O)C1=CC=CC(=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide typically involves the reaction of 2,3-dimethoxybenzenesulfonyl chloride with N-methylbut-2-ynylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols derivatives.

Scientific Research Applications

N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(but-2-ynyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
  • 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
  • N-(2-Furylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide

Uniqueness

N-but-2-ynyl-2,3-dimethoxy-N-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both methoxy groups and a but-2-ynyl group.

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